2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol
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Overview
Description
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol is an organic compound that features a naphthalene ring system with a sulfanyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthalenethiol with ethylene oxide under basic conditions to yield the desired product. The reaction typically proceeds as follows:
Starting Materials: 2-naphthalenethiol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at a temperature range of 50-70°C.
Procedure: The 2-naphthalenethiol is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then added dropwise to the solution while maintaining the reaction temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with halides or other electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Ethers, esters.
Scientific Research Applications
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ethan-1-ol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenethiol: Lacks the ethan-1-ol moiety but shares the naphthalene ring and sulfanyl group.
2-Naphthalenol: Contains a hydroxyl group on the naphthalene ring but lacks the sulfanyl group.
5,6,7,8-Tetrahydronaphthalen-2-yl derivatives: Various derivatives with different functional groups attached to the naphthalene ring.
Uniqueness
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol is unique due to the presence of both the sulfanyl group and the ethan-1-ol moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
24926-84-9 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C12H16OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9,13H,1-4,7-8H2 |
InChI Key |
CWEJSQVZBYBLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)SCCO |
Origin of Product |
United States |
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